molecular formula C18H21NO4S B7476052 N-[(3,4-dimethoxyphenyl)methyl]-N-methyl-2-phenylethene-1-sulfonamide

N-[(3,4-dimethoxyphenyl)methyl]-N-methyl-2-phenylethene-1-sulfonamide

Cat. No. B7476052
M. Wt: 347.4 g/mol
InChI Key: RXOMUQATZABTBQ-VAWYXSNFSA-N
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Description

N-[(3,4-dimethoxyphenyl)methyl]-N-methyl-2-phenylethene-1-sulfonamide, also known as DMPSA, is a sulfonamide derivative that has been extensively studied for its potential use in various scientific research applications. DMPSA is a white crystalline powder that has a molecular weight of 365.47 g/mol and a melting point of 199-201°C. In

Mechanism of Action

The exact mechanism of action of N-[(3,4-dimethoxyphenyl)methyl]-N-methyl-2-phenylethene-1-sulfonamide is not fully understood, but it is thought to involve the chelation of metal ions, particularly copper ions. N-[(3,4-dimethoxyphenyl)methyl]-N-methyl-2-phenylethene-1-sulfonamide has been shown to form stable complexes with copper ions, which may contribute to its fluorescence properties and potential therapeutic activity.
Biochemical and Physiological Effects:
N-[(3,4-dimethoxyphenyl)methyl]-N-methyl-2-phenylethene-1-sulfonamide has been shown to have low toxicity and does not appear to have any significant adverse effects on biochemical or physiological systems. However, further studies are needed to fully understand the potential effects of N-[(3,4-dimethoxyphenyl)methyl]-N-methyl-2-phenylethene-1-sulfonamide on biological systems.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[(3,4-dimethoxyphenyl)methyl]-N-methyl-2-phenylethene-1-sulfonamide is its high selectivity for copper ions, which makes it a promising candidate for the development of copper-specific imaging agents. However, N-[(3,4-dimethoxyphenyl)methyl]-N-methyl-2-phenylethene-1-sulfonamide may not be suitable for all applications due to its relatively low water solubility and limited stability under certain conditions.

Future Directions

There are several potential future directions for N-[(3,4-dimethoxyphenyl)methyl]-N-methyl-2-phenylethene-1-sulfonamide research, including the development of new copper-specific imaging agents, the exploration of N-[(3,4-dimethoxyphenyl)methyl]-N-methyl-2-phenylethene-1-sulfonamide as a potential therapeutic agent for cancer treatment, and the investigation of the potential effects of N-[(3,4-dimethoxyphenyl)methyl]-N-methyl-2-phenylethene-1-sulfonamide on biological systems. Additionally, further studies are needed to fully understand the mechanism of action of N-[(3,4-dimethoxyphenyl)methyl]-N-methyl-2-phenylethene-1-sulfonamide and its potential applications in various scientific research fields.
In conclusion, N-[(3,4-dimethoxyphenyl)methyl]-N-methyl-2-phenylethene-1-sulfonamide is a sulfonamide derivative that has been extensively studied for its potential use in various scientific research applications. N-[(3,4-dimethoxyphenyl)methyl]-N-methyl-2-phenylethene-1-sulfonamide has high selectivity for copper ions and may have potential applications as a fluorescent probe, ligand for metal ions, and potential therapeutic agent for cancer treatment. Further studies are needed to fully understand the potential applications and limitations of N-[(3,4-dimethoxyphenyl)methyl]-N-methyl-2-phenylethene-1-sulfonamide in various scientific research fields.

Synthesis Methods

N-[(3,4-dimethoxyphenyl)methyl]-N-methyl-2-phenylethene-1-sulfonamide can be synthesized using a multi-step reaction process. The first step involves the reaction of 3,4-dimethoxybenzaldehyde with benzylamine to form the intermediate N-benzyl-3,4-dimethoxybenzylamine. This intermediate is then reacted with N-methyl-2-bromoethylsulfonamide in the presence of potassium carbonate to form N-[(3,4-dimethoxyphenyl)methyl]-N-methyl-2-phenylethene-1-sulfonamide.

Scientific Research Applications

N-[(3,4-dimethoxyphenyl)methyl]-N-methyl-2-phenylethene-1-sulfonamide has been studied for its potential use in various scientific research applications, including as a fluorescent probe for imaging biological systems, as a ligand for metal ions, and as a potential therapeutic agent for cancer treatment. N-[(3,4-dimethoxyphenyl)methyl]-N-methyl-2-phenylethene-1-sulfonamide has been shown to selectively bind to copper ions, which makes it a promising candidate for the development of copper-specific imaging agents.

properties

IUPAC Name

(E)-N-[(3,4-dimethoxyphenyl)methyl]-N-methyl-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4S/c1-19(14-16-9-10-17(22-2)18(13-16)23-3)24(20,21)12-11-15-7-5-4-6-8-15/h4-13H,14H2,1-3H3/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXOMUQATZABTBQ-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC(=C(C=C1)OC)OC)S(=O)(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CC1=CC(=C(C=C1)OC)OC)S(=O)(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3,4-dimethoxyphenyl)methyl]-N-methyl-2-phenylethene-1-sulfonamide

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